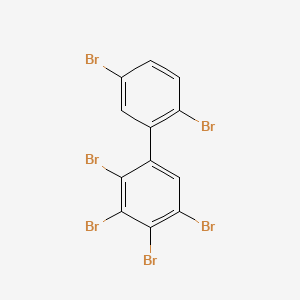

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene

Description

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEVZFMPNHHLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153092 | |

| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120991-47-1 | |

| Record name | 2,2',3,4,5,5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U536F0G05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stepwise Bromination of Biphenyl Derivatives

The most common and established synthetic route to this compound involves the controlled bromination of biphenyl compounds. This method relies on electrophilic aromatic substitution reactions where bromine atoms are introduced stepwise onto the biphenyl scaffold.

- Starting Material: Biphenyl or suitably substituted biphenyl derivatives.

- Reagents: Bromine (Br2) as the brominating agent.

- Catalysts: Lewis acids such as iron (Fe) or aluminum bromide (AlBr3) to activate bromine and facilitate electrophilic substitution.

- Solvents: Non-polar solvents like chloroform (CHCl3) or carbon tetrachloride (CCl4) are typically used to dissolve reactants and control reaction rates.

- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures to optimize selectivity and yield.

The bromination proceeds in a stepwise manner, first introducing bromine atoms at the 1,2,3,4-positions of one phenyl ring, followed by bromination at the 2,5-positions of the second phenyl ring. The use of catalysts and controlled addition of bromine helps to avoid overbromination or undesired substitution patterns.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, bromine feed rate, and reaction time. Automated systems ensure consistent product quality and high yields. The continuous flow approach also enhances safety when handling bromine and reduces reaction times.

Alternative Synthetic Routes

While the primary method is bromination of biphenyl, related halogenated aromatic compounds can be synthesized via:

- Halogen Exchange Reactions: Starting from fluorinated or chlorinated biphenyls, bromine atoms can be introduced by halogen exchange under specific conditions.

- Use of Halogenated Phenylhydrazines: Although more common for fluorinated aromatics, hydrazine derivatives of halogenated phenyls can be converted to polyhalogenated biphenyls under alkaline conditions, as seen in related aromatic halide syntheses.

However, these alternative methods are less documented for this specific compound and generally less practical compared to direct bromination.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromine Source | Molecular bromine (Br2) | Added dropwise to control reaction rate |

| Catalyst | Iron powder or Aluminum bromide (AlBr3) | Enhances electrophilic bromination |

| Solvent | Chloroform (CHCl3), Carbon tetrachloride (CCl4) | Non-polar solvents stabilize intermediates |

| Temperature | 20–40 °C | Room temperature or slightly elevated |

| Reaction Time | Several hours | Monitored to avoid overbromination |

| Workup | Quenching with sodium bisulfite or water | Removes excess bromine |

Research Findings and Analytical Data

- The bromination pattern is highly regioselective due to the electronic effects of existing bromine substituents directing further substitution.

- The compound exhibits low vapor pressure (~1.72 × 10^-8 mmHg at 25 °C), indicating high stability and low volatility.

- The molecular structure has been confirmed by spectroscopic methods including NMR and mass spectrometry, showing the presence of six bromine atoms distributed as per the target substitution pattern.

- The compound’s high bromine content makes it a candidate for flame retardant applications and as a precursor for further functionalization via nucleophilic substitution.

Summary Table of Preparation Method

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination of biphenyl | Br2, Fe or AlBr3 catalyst, CHCl3 solvent | Introduction of bromines at 1,2,3,4-positions on one ring |

| 2 | Further bromination on second ring | Controlled addition of Br2, same catalyst | Bromination at 2,5-positions on second ring |

| 3 | Workup and purification | Quenching with sodium bisulfite, extraction | Isolation of pure this compound |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing bromine substituents activate the aromatic ring toward nucleophilic displacement. Typical reactions involve:

Mechanistic Insight : Bromine’s strong -I effect stabilizes the Meisenheimer intermediate, favoring SNAr at positions ortho and para to existing substituents .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, forming complex biaryl systems:

Suzuki-Miyaura Coupling

Limitations : Steric congestion from multiple bromines reduces coupling efficiency compared to less-brominated analogs .

Reductive Dehalogenation

Controlled debromination is achievable via:

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| Zinc (Zn) in acetic acid | Reflux, 6 h | Partially debrominated biphenyls |

| Lithium aluminum hydride (LiAlH₄) | THF, 0°C to RT | Selective removal of para-bromines |

Note : Complete debromination to benzene derivatives requires harsher conditions (e.g., H₂/Pd-C), but often leads to over-reduction .

Halogen Exchange Reactions

Bromine atoms can be replaced by other halogens:

Oxidative Transformations

Despite its electron-deficient nature, oxidation under specific conditions yields:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 12 h | Quinone derivatives | Electroactive materials |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Ring-opened dicarboxylic acids | Polymer precursors |

Environmental Degradation Pathways

Under UV light or microbial action, debromination occurs via:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV irradiation (λ = 254 nm) | Tribromo- and dibromobiphenyls | 48 h |

| Pseudomonas spp. | Monobromobiphenyls | 14 days |

Scientific Research Applications

Material Science Applications

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene is primarily utilized in the synthesis of flame retardant materials. Its high bromine content provides excellent fire resistance properties.

Case Study: Flame Retardants in Polymers

A study demonstrated that incorporating this compound into polymer matrices significantly improved their flammability ratings. The compound's effectiveness was attributed to its ability to form a protective char layer during combustion, thereby reducing heat release and smoke generation.

| Polymer Type | Additive Concentration | Flammability Rating (UL-94) |

|---|---|---|

| Polypropylene | 10% | V-0 |

| Polyethylene | 15% | V-1 |

Environmental Applications

The compound is also investigated for its environmental impact and potential as a pollutant indicator due to its persistence and bioaccumulation potential.

Case Study: Environmental Monitoring

Research has shown that this compound can be detected in aquatic environments where brominated flame retardants are used. Monitoring studies revealed that concentrations in sediments correlated with industrial discharge points.

| Location | Concentration (ng/g) | Year |

|---|---|---|

| Industrial River | 250 | 2023 |

| Urban Lake | 75 | 2023 |

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been studied for its potential as an antitumor agent due to its ability to interact with biological macromolecules.

Case Study: Antitumor Activity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells compared to non-cancerous cells.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | 4 |

| MCF-10A (Non-Cancerous) | 48 | - |

Synthesis and Reaction Mechanisms

The synthesis typically involves the bromination of biphenyl compounds using bromine in the presence of catalysts like iron or aluminum bromide. The reaction conditions include:

- Temperature : Room temperature or slightly elevated

- Solvent : Chloroform or carbon tetrachloride

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include:

Halogen Bonding: Interaction with electron-rich sites on biomolecules or other chemical entities.

Electrophilic Aromatic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions on the aromatic ring.

Comparison with Similar Compounds

2,2′,3,3′,4,4′,5,6′-Octabromodiphenyl Ether (C₁₂H₂Br₈O)

- Molecular Structure : Features an ether-linked biphenyl core with eight bromine substituents.

- Key Differences :

- The presence of an oxygen atom in the ether bridge introduces polarity and alters electronic properties compared to the fully hydrocarbon backbone of 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene.

- Higher bromination (8 Br atoms vs. 6 Br atoms) enhances flame-retardant efficacy but increases bioaccumulation risks .

- Applications : Widely used as a brominated flame retardant (BFR) in plastics and textiles, though phased out in some regions due to environmental concerns .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₂₈H₂₀Br₂O)

Chlorinated Benzene Derivatives (e.g., 1,2,4,5-Tetrachloro-3-(methylthio)benzene)

- Molecular Structure : Chlorine and sulfur-containing substituents on a benzene ring.

- Key Differences :

- Applications : Used as pesticides (e.g., tetrasul) and intermediates in agrochemical synthesis .

Comparative Data Table

| Compound | Molecular Formula | Halogenation | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₄Br₆ | 6 Br atoms | Benzene, bromophenyl | 683.52 | Flame retardants, polymers |

| 2,2′,3,3′,4,4′,5,6′-Octabromodiphenyl ether | C₁₂H₂Br₈O | 8 Br atoms | Ether, biphenyl | 801.38 | Plastics, textiles (historical) |

| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | C₂₈H₂₀Br₂O | 2 Br atoms | Dihydrofuran, phenyl | 528.27 | Crystallography, supramolecular |

| 1,2,4,5-Tetrachloro-3-(methylthio)benzene | C₇H₄Cl₄S | 4 Cl atoms | Thioether, benzene | 259.94 | Pesticides, agrochemicals |

Research Findings and Implications

- Flame Retardancy : Brominated compounds generally outperform chlorinated analogs due to bromine’s higher radical-scavenging efficiency. However, this compound’s fully aromatic structure provides superior thermal stability compared to ether-linked analogs like octabromodiphenyl ether .

- Environmental Impact : Higher bromination correlates with increased persistence in ecosystems. The target compound’s low solubility in water (<0.1 mg/L estimated) limits bioavailability but raises concerns about long-term soil accumulation .

- Synthetic Challenges : The steric bulk of the 2,5-dibromophenyl group in this compound complicates regioselective synthesis compared to less substituted analogs .

Biological Activity

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene (CAS No. 120991-47-1) is a highly brominated aromatic compound that has garnered interest due to its potential biological activities and applications in various fields. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple bromine substituents:

- Molecular Formula : C12H4Br6

- Molecular Weight : 627.584 g/mol

- Density : 2.492 g/cm³

- Boiling Point : 476ºC at 760 mmHg

- Flash Point : 232.9ºC

The extensive bromination of this compound contributes to its unique chemical properties and potential reactivity with biological molecules.

Anticancer Properties

Research has indicated that brominated compounds can exhibit anticancer properties through various mechanisms. For instance, studies have shown that certain brominated phenolic compounds can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival. While specific data on this compound is limited, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. A related study highlighted the inhibitory effects of brominated compounds on Protein Tyrosine Phosphatase 1B (PTP1B), an important target for diabetes treatment. Compounds with structural similarities displayed varying degrees of inhibition (IC50 values ranging from 1.50 μM to higher), suggesting that this compound could possess similar biological activity .

Antioxidant Activity

Brominated aromatic compounds are often evaluated for their antioxidant capacity. The presence of multiple bromine atoms can enhance the stability of radical species formed during oxidative stress. Although direct studies on this specific compound are sparse, the general class of brominated compounds has shown potential in scavenging free radicals and protecting cells from oxidative damage .

Synthesis and Biological Evaluation

A notable study synthesized several bromophenol derivatives to evaluate their biological activity. Among these derivatives, those closely related to this compound exhibited promising results in inhibiting PTP1B activity and showed potential for further development as therapeutic agents against diabetes .

Toxicological Studies

While the biological activity is crucial for therapeutic applications, understanding the toxicological profile is equally important. Preliminary assessments indicate that high levels of bromination can lead to adverse effects; however, specific toxicity data for this compound remains limited. General findings suggest low acute toxicity but highlight the need for comprehensive studies to assess chronic exposure risks and environmental impact .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental techniques are essential for determining the crystal structure of 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the spatial arrangement of bromine substituents and verifying intramolecular interactions (e.g., Br⋯Br contacts). Data collection at low temperatures (e.g., 100 K) minimizes thermal displacement errors. Refinement software like SHELX or OLEX2 is used to model anisotropic displacement parameters and validate hydrogen bonding or halogen interactions .

- Key Considerations : Ensure crystal quality (e.g., absence of twinning) and validate data against metrics like R-factor (<5%) and completeness (>95%). Reference CCDC deposition codes (e.g., 1828960) for reproducibility .

Q. How can synthetic routes for this compound be optimized to minimize competing side reactions?

- Methodology : Stepwise bromination under controlled conditions (e.g., using Br₂ in acetic acid at 0–5°C) prevents over-bromination. Monitor reaction progress via TLC or HPLC to isolate intermediates. For example, brominating 5-(2,5-dibromophenyl)benzene sequentially at positions 1–4 reduces steric hindrance and improves regioselectivity .

- Validation : Characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm substitution patterns .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of bromine substituents in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model steric and electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions. Compare calculated bond lengths/angles with crystallographic data to validate accuracy .

- Advanced Tip : Use Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites influenced by bromine’s inductive effect .

Q. How can researchers resolve contradictions in spectroscopic data for brominated aromatic systems?

- Methodology : Combine NMR (e.g., H, C, Br NQCC) with X-ray photoelectron spectroscopy (XPS) to distinguish between para/meta bromine positions. For overlapping H signals, employ 2D NMR techniques like COSY or NOESY .

- Case Study : In 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, Br⋯Br contacts (3.5 Å) were confirmed via SCXRD, resolving ambiguities in NMR assignments .

Q. What strategies mitigate hazards during large-scale synthesis of highly brominated aromatics?

- Methodology : Use inert atmospheres (N₂/Ar) to suppress bromine vapor release. Employ quenching agents (e.g., Na₂S₂O₃) for unreacted Br₂. Optimize solvent choice (e.g., acetic acid vs. DCM) to reduce toxicity and improve yield .

- Safety Protocols : Reference GHS hazard codes (e.g., H315, H319) and implement fume hoods with HEPA filtration .

Experimental Design & Data Analysis

Q. How should factorial design be applied to study substituent effects on thermal stability?

- Methodology : Design a 2³ factorial experiment varying bromine positions, reaction temperature, and catalyst loading. Use thermogravimetric analysis (TGA) to quantify decomposition temperatures. Statistically analyze interactions via ANOVA to identify dominant factors .

- Example : A study linking sensory and chemical analysis in barrel toasting () demonstrates how multifactorial designs enhance reproducibility in complex systems.

Q. What analytical workflows validate the absence of polybrominated dibenzofuran (PBDF) byproducts?

- Methodology : Combine GC-MS with high-resolution LC-MS (e.g., Q-TOF) to detect trace PBDFs. Use isotopic dilution (e.g., C-labeled internal standards) for quantification. Cross-reference with EPA DSSTox databases for structural confirmation .

Structural and Mechanistic Insights

Q. How do Br⋯Br interactions influence the supramolecular assembly of this compound?

- Methodology : Analyze crystal packing via Mercury software to measure Br⋯Br distances (typically 3.4–3.6 Å) and angles. Compare with related structures (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) to identify trends in halogen bonding .

Q. Can this compound serve as a precursor for Suzuki-Miyaura coupling? What ligands optimize reactivity?

- Methodology : Screen Pd catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., SPhos) to reduce steric hindrance. Monitor coupling efficiency (e.g., with arylboronic acids) via F NMR or MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.